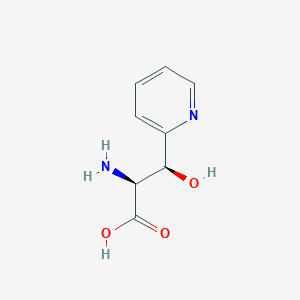
(2S,3S)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid is a chiral amino acid derivative that features a pyridine ring attached to the propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid typically involves multi-step organic synthesis. One common approach is the asymmetric synthesis starting from a chiral precursor. The reaction conditions often include the use of protecting groups to ensure the selectivity of the reactions. For example, the use of tert-butyl groups can be employed to protect the amino and hydroxyl functionalities during the synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve the use of biocatalytic processes, where enzymes are used to catalyze the reactions under mild conditions. This approach can be advantageous due to its high selectivity and environmentally friendly nature .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the pyridine ring can yield a piperidine derivative .
Applications De Recherche Scientifique
(2S,3S)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S,3S)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking the substrate binding or altering the enzyme’s conformation. The pathways involved in its mechanism of action depend on the specific biological context and the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S)-2-Amino-3-hydroxy-3-(pyridin-3-yl)propanoic acid: Similar structure but with the pyridine ring attached at a different position.
(2S,3S)-2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid: Another positional isomer with the pyridine ring attached at the 4-position.
Uniqueness
The uniqueness of (2S,3S)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid lies in its specific structural configuration, which can result in different biological activities and chemical reactivity compared to its positional isomers. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Propriétés
Formule moléculaire |
C8H10N2O3 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
(2S,3S)-2-amino-3-hydroxy-3-pyridin-2-ylpropanoic acid |
InChI |
InChI=1S/C8H10N2O3/c9-6(8(12)13)7(11)5-3-1-2-4-10-5/h1-4,6-7,11H,9H2,(H,12,13)/t6-,7+/m0/s1 |
Clé InChI |
INRYMZVFTGJQJH-NKWVEPMBSA-N |
SMILES isomérique |
C1=CC=NC(=C1)[C@H]([C@@H](C(=O)O)N)O |
SMILES canonique |
C1=CC=NC(=C1)C(C(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















